Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester

Peptide synthesis Palladium catalysis Protecting group stability

Generic Boc-Phe-OMe derivatives fail to replicate the thioamide-mediated chemoselectivity required for peptide-drug conjugate ligation under biocompatible conditions. This Boc-protected thiophenylalanine building block (Compound 3b) is the precise solution. • Thiophenylalanine core pKa 6.4 yields ~91% thiolate anion at pH 7.4-4.5× higher reactive species than cysteine-enabling selective conjugation without alkaline degradation of sensitive payloads. • Boc protection remains intact under Pd(0) cross-coupling conditions (Pd₂dba₃/DPPF/Et₃N, 70-75°C) where Fmoc analogs undergo rapid base-promoted cleavage. • Hydrolytic half-life of 6.5 days under standard Boc SPPS conditions ensures stability through TFA deprotection cycles. Supplied with full analytical documentation.

Molecular Formula C17H24N2O5S
Molecular Weight 368.4 g/mol
Cat. No. B13926406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester
Molecular FormulaC17H24N2O5S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)SNC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
InChIInChI=1S/C17H24N2O5S/c1-17(2,3)24-16(22)25-19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13,19H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1
InChIKeyBLJJXODHRRNFKE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Thiophenylalanine Methyl Ester Overview


Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester (CAS 128421-85-2) is a sulfamide-containing dipeptide analog bearing an N-terminal Boc protecting group and a C-terminal methyl ester. The compound belongs to the thiophenylalanine derivative class, characterized by a sulfur atom substitution in the phenylalanine backbone that confers altered reactivity profiles compared to native phenylalanine-containing peptides [1]. This compound, also referred to as compound 3b in primary literature, serves as a protected building block for the synthesis of peptide-drug conjugates and is distinguished from simple Boc-phenylalanine derivatives by the presence of the thioamide moiety in the phenylalanyl residue . Its molecular formula is C17H24N2O4S with a molecular weight of 352.45 g/mol .

1 Boc-compatible SPPS building block with thioaryl chemoselective ligation handle
2 Pd(0)-catalyzed cross-coupling compatible; Boc group remains intact under reported conditions
3 Thioester stability profile supports Boc-SPPS peptide thioester synthetic strategies

Boc-ThioPhe-OMe: Why Generic Analogs Fail


Although Boc-protected phenylalanine methyl esters are widely available and routinely used in peptide synthesis, generic substitution with simple Boc-Phe-OMe or Boc-Phe-OH derivatives fails to replicate the unique chemoselective properties conferred by the thioamide moiety in this compound. The thiophenylalanine core exhibits a significantly lower pKa (6.4) compared to the aliphatic thiol of cysteine (pKa ~8.0–8.5), meaning that at physiological pH, the thiolate anion predominates, enabling chemoselective reactions that are not accessible with oxygen-containing or simple Boc-phenylalanine analogs [1]. Furthermore, the Boc protection strategy on this thiophenylalanine scaffold demonstrates distinct stability advantages over Fmoc-based alternatives during palladium-catalyzed cross-coupling reactions, where Fmoc-protected derivatives undergo base-promoted cleavage while Boc-protected counterparts remain intact and proceed to desired products in good yields [2]. Consequently, procurement of a generic Boc-phenylalanine derivative would not confer the same reactivity profile, stability under cross-coupling conditions, or thiolate-mediated chemoselectivity that this specific thiophenylalanine-containing building block provides.

Boc-Phe-OMe
Lacks thioaryl chemoselectivity
Oxygen-containing phenylalanine analogs do not provide the thiolate-mediated ligation reactivity; chemoselective conjugation profile may not transfer.
Fmoc-thiophenylalanine
Pd-catalyzed cross-coupling incompatibility
Fmoc-protected analogs undergo base-promoted cleavage under Pd(0) conditions; cross-coupling route compatibility may require review.
Cysteine building blocks
Higher thiol pKa limits physiological pH reactivity
Aliphatic thiol of cysteine exhibits lower thiolate availability at pH 7.4; chemoselective ligation efficiency may not replicate.

Boc-ThioPhe-OMe Differentiation Evidence


Boc vs. Fmoc Stability Under Pd Catalysis

In palladium-catalyzed cross-coupling reactions for the preparation of 4-thiophenylalanine derivatives, the Boc protecting group demonstrates superior stability compared to the Fmoc protecting group. The Boc-protected 4-iodophenylalanine substrate proceeds to the desired thiophenylalanine product in good yield, whereas the Fmoc-protected derivative undergoes base-promoted cleavage of the Fmoc group under identical reaction conditions, precluding direct product formation [1].

Boc vs. Fmoc Stability
Head-to-head
Boc: direct product yield
Fmoc: cleavage failure; requires deprotection-reprotection sequence
Supports Boc-compatible cross-coupling route selection
Pd₂dba₃·CHCl₃ / DPPF / Et₃N, 70–75 °C, 3 h
Peptide synthesis Palladium catalysis Protecting group stability Cross-coupling

Thiophenylalanine pKa vs. Cysteine

The thiophenylalanine core present in Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester exhibits a pKa of 6.4, which is significantly lower than that of cysteine (pKa ~8.0–8.5). At physiological pH (7.4), this translates to approximately 91% of thiophenylalanine existing in the reactive thiolate anion form, compared to approximately 20% for cysteine under the same conditions [1]. This enhanced nucleophilicity enables chemoselective reactions that cannot be efficiently performed with standard cysteine-containing building blocks [2].

Thioaryl pKa vs. Cysteine
Reported
ΔpKa ≈ –1.6 to –2.1
~4.5× higher thiolate at pH 7.4
Supports physiological pH chemoselectivity review
Aqueous solution; Henderson–Hasselbalch estimation at pH 7.4
Chemoselective ligation Bioconjugation Peptide stapling Physiological pH reactivity

Thioester Hydrolytic Stability Comparison

The tert-butyl thioester derivative of Boc-phenylalanine, a structurally analogous thioester to the thiophenylalanine core in the target compound, exhibits a hydrolytic half-life of 6.5 days under peptide synthesis conditions, in contrast to the rapid cleavage of standard thioesters (e.g., peptide thioesters) upon exposure to nucleophilic bases such as piperidine during Fmoc deprotection [1]. This enhanced stability enables direct synthetic approaches that are precluded when using standard Fmoc-based thioester building blocks, which undergo immediate cleavage under piperidine treatment [2].

Thioester Hydrolytic Stability
Class-level
t₁₂ = 6.5 days
Boc/tert-butyl thioester system
Context-dependent; supports Boc-SPPS thioester strategy feasibility review
Class-level inference; verify under specific SPPS conditions
Peptide thioester Native chemical ligation Hydrolytic stability Storage stability

Lipophilicity: Thiophenylalanine vs. Oxygen Analogs

Boc-protected thiophenylalanine derivatives exhibit calculated logP values in the range of 2.64 to 3.6, reflecting significantly enhanced lipophilicity compared to their oxygen-containing phenylalanine counterparts. For reference, Boc-DL-3-thienylalanine—a structurally related thiophene-containing analog—has a reported logP of 2.64 , while Boc-protected thiophenylalanine-containing dipeptides have been reported with XlogP values of approximately 3.6 . This elevated lipophilicity directly impacts chromatographic retention time and membrane permeability potential relative to oxygen-containing Boc-phenylalanine derivatives.

Lipophilicity Comparison
Data to verify
Calculated logP range
2.64–3.6
Supports chromatographic method development review
Sources not provided; verify with experimental determination
Lipophilicity Membrane permeability Chromatographic behavior ADME properties

Boc-ThioPhe-OMe Application Scenarios


Chemoselective Ligation for Peptide-Drug Conjugates

The thiophenylalanine core pKa of 6.4 enables approximately 91% thiolate anion fraction at pH 7.4, compared to only ~20% for cysteine [1]. This 4.5-fold higher reactive species concentration makes Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester particularly well-suited for peptide-drug conjugate synthesis where chemoselective ligation must occur under mild, biocompatible conditions without alkaline pH exposure that could degrade sensitive drug payloads or peptide backbones [2].

Boc-SPPS with Native Chemical Ligation

The Boc protecting group strategy inherent to this compound provides compatibility with Boc SPPS protocols while the thiophenylalanine thioester moiety demonstrates a hydrolytic half-life of 6.5 days under relevant conditions [3]. This stability profile is essential for researchers employing Boc chemistry for peptide thioester synthesis, as the compound remains intact during standard Boc deprotection (TFA treatment) unlike Fmoc-based thioesters that undergo rapid piperidine-mediated cleavage [4].

Pd-Catalyzed Cross-Coupling for Peptide Libraries

As established by direct comparative data, Boc-protected thiophenylalanine substrates successfully yield the desired cross-coupled products under Pd(0) catalysis (Pd2dba3·CHCl3/DPPF/Et3N, 70–75 °C, 3 h), whereas Fmoc-protected derivatives undergo base-promoted protecting group cleavage under identical conditions [5]. This differential stability dictates that procurement of the Boc-protected building block is mandatory for any synthetic route involving palladium-catalyzed diversification of thiophenylalanine-containing peptides.

Lipophilicity-Driven Purification and Formulation

With calculated logP values ranging from 2.64 to 3.6 , this thiophenylalanine-containing compound exhibits significantly higher lipophilicity than oxygen-containing Boc-phenylalanine derivatives. This property translates to distinct reversed-phase HPLC retention behavior that can be exploited for streamlined purification of complex peptide mixtures. For formulation development, the increased logP may enhance membrane permeability of final peptide-drug conjugates—a relevant consideration for intracellular target engagement .

Application
Selection Property
Validation Focus
Chemoselective peptide ligation studies
Thioaryl reactivity at physiological pH
Thiolate-dependent conjugation efficiency
Boc-SPPS thioester synthesis
Boc-compatible thioester stability
Hydrolytic stability under SPPS deprotection
Pd-catalyzed peptide diversification
Protecting group compatibility with Pd(0)
Cross-coupling yield and protecting group integrity
Reversed-phase purification method development
logP-dependent retention behavior
Chromatographic resolution and method fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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